molecular formula C9H18N2 B1500904 Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 477576-70-8

Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No. B1500904
CAS RN: 477576-70-8
M. Wt: 154.25 g/mol
InChI Key: CHCZBHBNZPBIAD-QMMMGPOBSA-N
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Description

“Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine” is a complex organic compound. The cyclopropyl group in this compound is a chemical structure derived from cyclopropane . It is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .


Synthesis Analysis

The synthesis of cyclopropyl compounds involves various methods. For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been reported . Another method involves the coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides and triflates .


Molecular Structure Analysis

The structure of the cyclopropyl group is unique due to its three-membered ring. It is known that a cyclopropane fragment behaves somewhat like a double bond. It can conjugate, and pass mesomeric effect similar to a double bond, but the donor orbital is σC−C instead of πC=C .


Chemical Reactions Analysis

Cyclopropyl compounds are known to undergo various chemical reactions. For instance, fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .


Physical And Chemical Properties Analysis

Cyclopropyl compounds have unique physical and chemical properties. For instance, Cyclopropyl Methyl Ketone, a related compound, is a clear, colorless liquid with a distinct, fruity odor. It has a molecular weight of 84.12 g/mol and a boiling point of approximately 106-107 degrees Celsius .

Mechanism of Action

The mechanism of action of cyclopropyl compounds is often related to their unique structural features. For instance, in the cyclopropylmethyl cation, the sigma electron cloud expands outwardly due to angle strain, therefore, the valence electron cloud of CH2+ is surrounded by or enveloped by the expanded electron cloud making the carbocation stable .

Safety and Hazards

Cyclopropyl compounds can pose significant safety concerns due to their toxicity and flammability. For instance, Cyclopropyl bromide is classified as extremely flammable and harmful if swallowed . Similarly, Cyclopropyl Methyl Ketone is also flammable and can cause skin, eye, and respiratory irritation .

Future Directions

The future directions in the study and application of cyclopropyl compounds are vast. They are used in various chemical syntheses, particularly in pharmaceuticals. They serve as a crucial intermediate in the synthesis of numerous pharmaceutical drugs due to their unique structural features and reactivity . With advancements in synthetic methodologies and a better understanding of their properties and mechanisms, cyclopropyl compounds will continue to play a significant role in organic chemistry and related fields.

properties

IUPAC Name

N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(9-4-5-9)7-8-3-2-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZBHBNZPBIAD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666293
Record name N-Methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477576-70-8
Record name N-Methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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